Abn-cbd (Abn-CBD) is a synthetic analog of cannabidiol (CBD), a naturally occurring cannabinoid found in the Cannabis sativa plant. [, , , , , , , ] Unlike THC, another prominent cannabinoid, Abn-CBD is non-psychotropic, meaning it does not induce the psychoactive effects associated with marijuana use. [, , , , ] Abn-CBD has gained significant attention in scientific research due to its unique pharmacological profile and potential therapeutic applications in various disease models. [, , , , , , , , , , , , , , , , , , , , , , , , ]
A primary method for Abn-CBD synthesis involves a one-step reaction between (+)-p-mentha-2,8-dien-1-ol and olivetol in the presence of boron trifluoride etherate and anhydrous magnesium sulfate in methylene chloride at 0°C. [] This method yields Abn-CBD as a major product alongside trans-Δ8-iso-THC. [] Controlling the reaction conditions, such as the concentration of boron trifluoride etherate or the use of wet p-toluenesulfonic acid, allows for the preferential synthesis of (-)-cannabidiol. []
Abn-CBD shares a similar molecular structure with CBD but exhibits distinct three-dimensional conformations due to differences in the arrangement of its functional groups. [, , ] This structural variation contributes to the distinct pharmacological profiles of Abn-CBD and CBD. [, , , , , , , , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: